(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is 299.06161445 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationship Studies
A series of analogs related to thiazolidine-2,4-diones, including the focus compound, were synthesized to explore their potential as ERK1/2 substrate-specific inhibitors. This research highlighted the importance of substituent positioning on the phenyl ring for enhancing biological activities such as cell proliferation inhibition and apoptosis induction. Such insights are crucial for developing new therapeutic agents targeting specific cellular pathways (Li et al., 2009).
Microwave-Assisted Synthetic Approaches
The impact of microwave irradiation on the synthesis of compounds, including those with the thiazolidine-2,4-dione backbone, was examined. Microwave-assisted conditions were found to significantly shorten reaction times and increase yields compared to conventional methods. This research underscores the efficiency of microwave irradiation in synthesizing complex molecules, potentially offering a greener and more efficient pathway for chemical synthesis (Rábarová et al., 2004).
Antimicrobial Activity
A series of thiazolidine-2,4-dione derivatives was synthesized to assess their antimicrobial properties. These compounds showed promising in vitro antibacterial activity against gram-positive bacteria, with one compound being particularly potent. This suggests the potential of thiazolidine-2,4-diones as a scaffold for developing new antibacterial agents (Prakash et al., 2011).
Chemoselectivity in Reactions
Studies on the chemoselectivity of reactions involving thiazolidine-2,4-dione derivatives revealed specific pathways leading to various functionalized products. These findings provide valuable information for designing synthetic strategies and understanding the reactivity patterns of thiazolidine-2,4-diones, which can be applied in the synthesis of biologically active molecules (Seyfried et al., 2009).
Corrosion Inhibition
Thiazolidinedione derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. This research demonstrated the potential of these compounds to efficiently protect metal surfaces, highlighting their practical applications beyond biological activity (Yadav et al., 2015).
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-17-15(18)14(21-16(17)19)10-12-8-9-13(20-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZCCBYACUFKTG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.